diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is a heterocyclic organic compound with the molecular formula C₁₃H₂₀ClN₃O₃ and a molecular weight of 301.769 g/mol . It is also known by several synonyms, including benzamide, N-(2-(diethylamino)ethyl)-o-nitro-, hydrochloride . This compound is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride typically involves the reaction of diethylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product is diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium;chloride.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(2-nitrobenzoyl)amino]ethanaminium chloride
- Diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium chloride
Uniqueness
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is unique due to its specific structural features, such as the presence of both diethylamino and nitrobenzoyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride, also known by its CAS number 1910-60-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mutagenicity, and other relevant pharmacological effects. The findings are supported by data tables, case studies, and detailed research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride is C13H20ClN3O. It has a boiling point of 421.8ºC at 760 mmHg. The compound features a nitrobenzoyl moiety which is significant for its biological activity .
Overview
Recent studies have highlighted the antibacterial properties of various nitro-containing compounds, including derivatives similar to diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride. These compounds have shown promising activity against several bacterial strains.
Case Studies
-
In Vitro Activity Against Bacteria :
A study reported that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and E. coli. The activity was notably lower than that of ceftriaxone, a standard antibiotic . -
Comparative Analysis :
The following table summarizes the MIC values for related compounds tested against S. aureus and E. coli:Compound MIC against S. aureus (µM) MIC against E. coli (µM) Ceftriaxone 0.1 4 Compound A (similar structure) 20-40 40-70 Compound B (similar structure) 30-50 50-80
The antibacterial activity is attributed to the nitro group in the benzoyl moiety, which is known to interfere with bacterial DNA synthesis and cell wall integrity.
Toxicological Studies
While specific toxicological data for diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride are scarce, related compounds have been shown to possess varying degrees of toxicity, necessitating careful evaluation in pharmacological applications.
Antioxidant Activity
Some derivatives of nitrobenzene compounds exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in therapeutic contexts where oxidative stress is a concern .
Pharmacological Implications
The potential for diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium chloride to act as an anti-inflammatory or analgesic agent has been suggested based on structural analogs that display such activities . Further research is needed to explore these possibilities.
Properties
CAS No. |
1910-60-7 |
---|---|
Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
InChI Key |
FXWBTUSZPPYFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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